(R)-n-(2-hydroxypropyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Sciences
Benzamide and its derivatives represent a critical class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org This structural motif is a cornerstone in the development of a wide array of functional molecules. In the realm of biological sciences, benzamide derivatives have been investigated for a multitude of pharmacological activities, including as antitumor nih.govresearchgate.netnih.gov, anticonvulsant researchgate.net, and antimicrobial agents. nanobioletters.com For instance, certain N-substituted benzamides have been designed and synthesized as tubulin polymerization inhibitors, demonstrating significant potential in cancer therapy. nih.gov Others have been explored as glucokinase activators for the treatment of diabetes. nih.gov The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological and chemical properties. mdpi.com
Evolution of Chiral Amide Scaffolds in Medicinal Chemistry and Materials Science Research
The introduction of chirality into amide scaffolds has been a transformative development in both medicinal chemistry and materials science. Chiral amides are crucial building blocks in the synthesis of enantiomerically pure compounds, which is of paramount importance as the biological activity of enantiomers can differ significantly. numberanalytics.comrsc.org One enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. rsc.orgnih.gov
The evolution of chiral amide scaffolds has been driven by the need for more selective and efficient therapeutic agents. rsc.org In medicinal chemistry, chiral amides are integral to the design of drugs that can interact with specific biological targets in a stereoselective manner. numberanalytics.com This has led to the development of asymmetric synthesis methods and chiral resolution techniques to obtain single-enantiomer drugs. rsc.orgwikipedia.org In materials science, chiral amides are utilized in the creation of polymers and nanomaterials with unique properties, such as high crystallinity and thermal stability, as seen in polyamides like nylon. numberanalytics.com The ability of amide groups to form strong hydrogen bonds contributes to the ordered structures of these materials.
Rationale and Academic Imperatives for the Comprehensive Investigation of (R)-N-(2-hydroxypropyl)benzamide
The specific focus on this compound is underpinned by several key scientific considerations. The presence of a chiral center at the 2-hydroxypropyl group introduces stereochemical complexity, making it a valuable subject for studies on enantioselective interactions and synthesis. The hydroxyl and amide functionalities offer sites for hydrogen bonding, which can influence its crystal packing, solubility, and interactions with biological macromolecules.
A comprehensive investigation into this compound is academically imperative to understand the structure-property relationships of chiral benzamide derivatives. Such research can provide insights into how the specific (R)-configuration influences its physicochemical properties and potential biological activity compared to its (S)-enantiomer or the racemic mixture. Furthermore, studying this specific isomer contributes to the broader understanding of chiral recognition and the design of stereospecific catalysts and resolving agents.
Current State of Knowledge and Unaddressed Research Gaps Pertaining to this compound
The current body of knowledge on this compound is somewhat limited, with information scattered across various chemical databases and a few specific studies. Basic physicochemical properties are available, but in-depth experimental data on its biological activities and material properties are not extensively documented.
Table 1: Physicochemical Properties of N-(2-hydroxypropyl)benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H13NO2 | nih.gov |
| Molecular Weight | 179.22 g/mol | nih.gov |
| IUPAC Name | N-(2-hydroxypropyl)benzamide | nih.gov |
One of the primary research gaps is the lack of comparative studies between the (R)- and (S)-enantiomers. Understanding the differential biological effects and physical properties of the individual enantiomers is crucial for any potential therapeutic or material application. While methods for the chiral resolution of similar compounds using techniques like HPLC with chiral mobile phase additives have been reported, specific studies detailing the resolution of N-(2-hydroxypropyl)benzamide are not prominent. researchgate.net
Furthermore, there is a need for detailed structural analysis through techniques like X-ray crystallography to elucidate the three-dimensional arrangement of the molecule in the solid state. This information would be invaluable for computational modeling and understanding its interaction with biological targets. The synthesis and characterization of related derivatives, such as N,N-bis(2-hydroxypropyl)benzamide, have been noted, but a focused investigation on the monosubstituted (R)-enantiomer is still required. uni.lu
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
HVEKOIABBLJFPQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for R N 2 Hydroxypropyl Benzamide
Historical Perspective on Benzamide (B126) Synthesis Strategies
The formation of the benzamide linkage is a fundamental transformation in organic chemistry. Historically, methods have included the hydrolysis of aromatic nitriles, rearrangements of oximes, and aminocarbonylation. nih.gov A prevalent and long-standing method involves the reaction of benzoyl chloride with an appropriate amine, often in the presence of a base to neutralize the hydrochloric acid byproduct, a reaction known as the Schotten-Baumann reaction. slideshare.netyoutube.com Another classical approach is the direct condensation of a carboxylic acid and an amine, which typically requires high temperatures (above 160°C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To circumvent these harsh conditions, activating agents for the carboxylic acid are often employed. Over the years, a variety of reagents and catalysts have been developed to facilitate this transformation under milder conditions. mdpi.comresearchgate.netijirset.com For instance, the use of phosphorus oxychloride with benzoic acid and ammonia (B1221849) water has been reported for the preparation of benzamide. google.com More recently, direct electrophilic aromatic substitution using cyanoguanidine in the presence of a Brønsted superacid has emerged as a method for synthesizing primary benzamides. nih.gov
Enantioselective Synthesis of (R)-N-(2-hydroxypropyl)benzamide
The primary challenge in synthesizing this compound lies in the stereoselective construction of the chiral 1,2-amino alcohol moiety, specifically (R)-1-aminopropan-2-ol. This requires precise control over the formation of the stereocenter at the second carbon of the propyl chain.
Asymmetric Catalysis in the Formation of Chiral 2-hydroxypropyl Moieties
Asymmetric catalysis offers a powerful and atom-economical approach to establishing chirality. chiralpedia.com Various catalytic systems have been developed for the synthesis of chiral 1,2-amino alcohols. organic-chemistry.org Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity (up to >99% ee). acs.orgnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones, employing chiral spiro iridium catalysts, has demonstrated high efficiency and enantioselectivity (up to 99.9% ee). researchgate.net
Frustrated Lewis pairs (FLPs) have also emerged as a novel class of catalysts for metal-free asymmetric reactions, including hydrogenations. rsc.org Another strategy involves the copper-catalyzed enantioselective aminoallylation of ketones, which provides access to chiral 1,2-amino alcohol synthons. nih.gov Furthermore, a one-step construction of deoxypropionate motifs through stereo-controlled propylene (B89431) oligomerization highlights the potential of catalytic methods for creating specific stereochemical arrangements. nih.gov
Chiral Auxiliary-Mediated Routes to this compound
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This is a reliable method for achieving high diastereoselectivity. Evans-type oxazolidinone auxiliaries, for example, are widely used in stereoselective transformations such as aldol (B89426) reactions and alkylations. wikipedia.org The synthesis of chiral 1,2-amino alcohols has been achieved using (S)-indoline as a chiral auxiliary, where chiral hydrazones react with organolithium reagents to yield chiral hydrazines with high diastereoselectivity, which can then be converted to the desired amino alcohols. nih.gov
Another innovative approach involves the use of a cysteine-derived oxazolidinone that functions as both a chiral imide auxiliary and an acyl transfer agent. This allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to yield versatile thioester intermediates. nih.govdigitellinc.com
Biocatalytic Transformations for Stereospecific Production
Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions, making it an attractive green chemistry tool. nih.govnih.gov For the synthesis of chiral amino alcohols, transaminases (TAs) are particularly useful. They can be employed for the direct synthesis of pharmaceutically relevant amines from prochiral ketones. researchgate.net For instance, both enantiomers of mexiletine, which contains a 2-aminopropan-1-ol backbone, have been produced with high enantiomeric excess (>99% ee) through deracemization using ω-TA transaminases. frontiersin.org Native amine dehydrogenases (AmDHs) have also been shown to be effective for the biocatalytic reductive amination of keto alcohols to produce short-chain chiral amino alcohols. frontiersin.org Specifically, the production of (S)-2-aminopropan-1-ol has been demonstrated using various AmDHs. frontiersin.org The biosynthesis of (R)-1-aminopropan-2-ol is also known to occur in nature as a component in the biosynthesis of cobalamin (Vitamin B12), where it is derived from threonine. wikipedia.org
Chemo-enzymatic strategies, which combine chemical and enzymatic steps, provide powerful and efficient routes to complex molecules. nih.govnih.govrsc.org For example, a two-step chemo-enzymatic method has been used to synthesize hydroxy ketones from propenylbenzenes, involving a lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.org Such integrated approaches can leverage the strengths of both catalytic domains to achieve high efficiency and stereoselectivity. mdpi.com
Direct Amidation Techniques for the N-Benzoylation of (R)-1-aminopropan-2-ol
Once the chiral (R)-1-aminopropan-2-ol is obtained, the final step is the N-benzoylation to form the amide bond.
Condensation Reactions Utilizing Carboxylic Acid Derivatives
The most common method for this step is the reaction of the amine with a carboxylic acid derivative. msu.edu Benzoyl chloride is a highly reactive acylating agent that readily reacts with the amino group of (R)-1-aminopropan-2-ol. This reaction is typically performed in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the HCl generated. researchgate.net
Alternatively, direct amidation of the amine with benzoic acid can be achieved. While this reaction can be driven by heat, catalytic methods are generally preferred for their milder conditions and higher efficiency. mdpi.com Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of unprotected amino acids, and this methodology could potentially be applied to amino alcohols. researchgate.netnih.gov Various metal catalysts, including those based on iron, have also been developed to promote the direct amidation of carboxylic acids. researchgate.net The choice of solvent and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as O-acylation of the hydroxyl group. researchgate.net
Coupling Reagent-Mediated Synthetic Pathways
The formation of the amide bond in this compound is a critical step that can be achieved through the use of various coupling reagents. These reagents activate the carboxylic acid group of benzoic acid, facilitating its reaction with the amino group of (R)-1-aminopropan-2-ol.
Commonly used coupling reagents in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). ucl.ac.ukpeptide.com The choice of reagent can influence reaction conditions, yield, and the potential for side reactions. For instance, carbodiimide-mediated couplings often include additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, which is crucial when working with chiral amines. peptide.com
A straightforward and widely used laboratory method for synthesizing amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. In the context of this compound, this would involve reacting (R)-1-aminopropan-2-ol with benzoyl chloride. This method is often effective but may require careful control of reaction conditions to prevent side reactions and ensure the preservation of the chiral center.
The table below summarizes some common coupling reagents used in amide synthesis.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC, DIC | Widely used, byproduct removal can be an issue. peptide.com |
| Phosphonium Salts | BOP, PyBOP | High reactivity, but can form carcinogenic byproducts. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reactions, less epimerization, good for difficult couplings. peptide.comsigmaaldrich.com |
Multicomponent Reactions (MCRs) and Their Potential Application in Analog Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway for generating libraries of structurally diverse molecules. nih.gov While direct synthesis of this compound via a single MCR is not straightforward, these reactions are highly valuable for synthesizing analogs.
The Ugi reaction is a prominent four-component reaction (4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com This reaction could be adapted to synthesize analogs of this compound by varying the four components. For example, using different carboxylic acids or isocyanides would lead to a diverse range of related amide structures. The Ugi reaction is known for its high atom economy and typically proceeds under mild conditions. wikipedia.orgslideshare.net
Another relevant MCR is the Passerini reaction , a three-component reaction (3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction could be employed to generate precursors or analogs. For instance, using an appropriate aldehyde and isocyanide with benzoic acid could lead to intermediates that can be further modified to produce the desired benzamide structure.
The potential of MCRs in generating diverse molecular scaffolds makes them a powerful tool in medicinal chemistry and drug discovery for creating libraries of compounds for screening purposes. nih.govnih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The growing emphasis on sustainable manufacturing has spurred the development of greener synthetic routes for amide bond formation. dst.gov.in Traditional methods often involve stoichiometric activating reagents, leading to significant waste generation. ucl.ac.uk Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One sustainable approach is the direct amidation of carboxylic acids and amines, which ideally produces only water as a byproduct. acs.org However, this reaction is often thermodynamically unfavorable and requires high temperatures. Recent research has focused on developing catalysts to facilitate this reaction under milder conditions. For example, boric acid has been shown to catalyze the condensation of carboxylic acids and amines. walisongo.ac.id
Chemo-enzymatic synthesis represents a powerful green alternative. Enzymes, such as lipases, can catalyze amide bond formation with high selectivity and under mild conditions. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used as a biocatalyst for the synthesis of various amides from free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach offers high yields and purity without the need for extensive purification. nih.gov The use of biocatalysts is particularly advantageous for chiral synthesis, as enzymes often exhibit high enantioselectivity, which is crucial for producing the (R)-enantiomer of N-(2-hydroxypropyl)benzamide.
The table below highlights some green chemistry approaches for amide synthesis.
| Approach | Description | Advantages |
| Catalytic Direct Amidation | Uses a catalyst (e.g., boric acid) to directly couple a carboxylic acid and an amine. walisongo.ac.id | Atom economical, water is the only byproduct. acs.org |
| Biocatalysis (Enzymatic Synthesis) | Employs enzymes (e.g., lipases) to catalyze the amide bond formation. rsc.orgnih.gov | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |
| Use of Greener Solvents | Utilizing solvents with lower environmental impact, such as ionic liquids or water. wikipedia.orgacs.org | Reduced toxicity and environmental pollution. |
Synthetic Route Optimization and Process Development Research
Optimizing the synthetic route for this compound is crucial for large-scale production, focusing on improving yield, purity, cost-effectiveness, and safety. Process development research involves a systematic investigation of reaction parameters to identify the most efficient and robust manufacturing process.
Key areas of optimization include:
Reagent and Catalyst Selection: Evaluating different coupling reagents or catalysts to find the one that provides the best balance of reactivity, cost, and safety. For large-scale synthesis, factors like the cost and toxicity of reagents and the ease of byproduct removal are critical considerations. ucl.ac.uk
Reaction Conditions: Optimizing parameters such as temperature, reaction time, solvent, and reactant concentrations to maximize yield and minimize side product formation.
Work-up and Purification: Developing efficient and scalable purification methods to isolate the final product with high purity. This could involve crystallization, chromatography, or other techniques.
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure consistency and control, leading to a more robust and reproducible process.
For chiral compounds like this compound, a critical aspect of process development is ensuring the enantiomeric purity of the final product. This involves selecting synthetic methods that minimize racemization and developing analytical methods to accurately measure the enantiomeric excess. rsc.org Research into racemization-free coupling reagents is an active area that contributes to the efficient synthesis of chiral amides. rsc.org
The ultimate goal of synthetic route optimization and process development is to establish a scalable, economical, and sustainable process that consistently delivers high-quality this compound.
Stereochemical Purity, Chiral Resolution, and Enantiomeric Enrichment Studies
Impact of Chiral Purity on Biological Activity and Specificity in Related Compounds
The enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, metabolism, and toxicity. rsc.org Although specific biological data for (R)-N-(2-hydroxypropyl)benzamide is outside the scope of this article, the principle of stereospecificity is well-established within the broader class of benzamide (B126) derivatives and other chiral compounds. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable effects. rsc.org
For instance, research into various classes of bioactive compounds demonstrates this principle. In the context of monoamine oxidase (MAO) inhibitors, the specific structure and substitution on benzamide analogues directly influence their potency and mechanism of action. nih.gov Similarly, studies on novel benzamide derivatives as smoothened antagonists in the Hedgehog signaling pathway show that specific structural conformations are key to their potent inhibitory activity. nih.gov In many cases, only one enantiomer fits precisely into the chiral environment of a biological target, such as an enzyme or receptor, leading to the desired physiological response. Therefore, ensuring high enantiomeric purity is a critical objective in the synthesis of chiral pharmaceutical compounds to maximize therapeutic efficacy and provide a consistent product. rsc.org
Analytical Methodologies for Enantiomeric Excess Determination of this compound in Research Settings
Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is essential. A variety of sophisticated analytical techniques are employed in research settings for this purpose. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for separating and quantifying enantiomers due to its high resolution and sensitivity. heraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For compounds structurally related to N-(2-hydroxypropyl)benzamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. sigmaaldrich.com For example, cellulose tris(3,5-dichlorophenylcarbamate) has shown exceptional enantioselectivity for 2-(benzylsulfinyl)benzamide, a related chiral benzamide derivative. researchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the chiral grooves of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is crucial for optimizing the separation. mdpi.com
| CSP Type | Chiral Selector | Typical Mobile Phase | Application Notes |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol | High enantioselectivity for benzamide and sulfoxide (B87167) derivatives. nih.govresearchgate.net |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Broad applicability for various chiral compounds. mdpi.com |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., Hexane/IPA) | Effective for separating a wide range of racemates. mdpi.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Organic, Reversed-Phase | Useful for compounds with ionizable groups; compatible with mass spectrometry. sigmaaldrich.com |
Gas Chromatography (GC) with a chiral stationary phase can also be used for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For a molecule like this compound, which contains polar hydroxyl (-OH) and amide (-NH-C=O) groups, derivatization is often necessary to increase its volatility and prevent unwanted interactions with the column. Common derivatization procedures include silylation of the hydroxyl group and/or the amide proton.
The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czsigmaaldrich.com These bucket-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation.
| CSP Type | Common Derivatives | Typical Carrier Gas | Application Notes |
| Derivatized Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Hydrogen, Helium | Effective for saturated and minimally functionalized analytes. sigmaaldrich.com |
| Derivatized Cyclodextrin | Permethylated-β-cyclodextrin | Hydrogen, Helium | Broad utility for many classes of chiral compounds. gcms.cz |
| Derivatized Cyclodextrin | Trifluoroacetyl-γ-cyclodextrin | Hydrogen, Helium | Often used for amino acid derivatives and other polar compounds. |
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric excess through the use of chiral auxiliary agents. researchgate.net These agents interact with the enantiomers to create diastereomeric species that are distinguishable in the NMR spectrum.
One approach is to use chiral shift reagents (CSRs) , which are typically lanthanide complexes (e.g., complexes of Europium or Praseodymium) containing a chiral ligand. libretexts.orggoogle.com The CSR forms a reversible complex with a Lewis basic site on the analyte, such as the hydroxyl oxygen or the amide carbonyl of N-(2-hydroxypropyl)benzamide. This interaction induces large changes in the chemical shifts of nearby protons. Because the interaction forms diastereomeric complexes, the corresponding protons on the (R) and (S) enantiomers will experience different induced shifts, resulting in separate signals that can be integrated to determine the enantiomeric ratio. libretexts.org
Another method involves using chiral derivatizing agents (CDAs) , such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid). The CDA reacts covalently with the hydroxyl group of the analyte to form stable diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for straightforward quantification. researchgate.net
| Reagent Type | Example | Mechanism | Result |
| Chiral Shift Reagent (CSR) | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) | Reversible formation of diastereomeric complexes. google.com | Splitting of enantiomeric signals in the NMR spectrum. |
| Chiral Shift Reagent (CSR) | Optically active mandelic acid | Forms diastereomeric salts/adducts. rsc.org | Induces chemical shift differences for enantiomers. |
| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid (MTPA) | Covalent formation of stable diastereomeric esters. researchgate.net | Creates distinct, separable sets of NMR signals for each diastereomer. |
Strategies for Chiral Resolution of Racemic N-(2-hydroxypropyl)benzamide Intermediates
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While direct synthesis of a single enantiomer (asymmetric synthesis) is often preferred, resolution of a racemate remains a vital industrial and laboratory technique. researchgate.net For N-(2-hydroxypropyl)benzamide, resolution would typically be performed on a chiral intermediate, such as racemic 1-amino-2-propanol, before the final acylation step with benzoyl chloride.
The most established method for the resolution of racemic amines or alcohols is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.
In the case of resolving the precursor, racemic 1-amino-2-propanol (which is a base), an enantiopure chiral acid would be used as the resolving agent. The reaction produces a mixture of two diastereomeric salts: [(R)-acid · (R)-base] and [(R)-acid · (S)-base]. libretexts.org Crucially, diastereomers have different physical properties, including solubility. youtube.com By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a strong base regenerates the enantiomerically pure amine, and the chiral resolving agent can often be recovered for reuse. libretexts.org
| Resolving Agent Class | Specific Example | Target Functional Group | Principle |
| Chiral Carboxylic Acids | (+)-Tartaric acid | Amines (e.g., 1-amino-2-propanol) | Forms diastereomeric ammonium (B1175870) carboxylate salts with different solubilities. libretexts.orgmdpi.com |
| Chiral Carboxylic Acids | (-)-Dibenzoyltartaric acid | Amines | Often provides well-defined crystalline salts, enhancing separation efficiency. mdpi.com |
| Chiral Carboxylic Acids | (R)-Mandelic acid | Amines | Another common resolving agent used for a wide variety of basic compounds. rsc.org |
| Chiral Bases | Brucine, Strychnine | Carboxylic Acids | Used to resolve racemic acids (not directly applicable to the amine intermediate). libretexts.org |
Chromatographic Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation of enantiomers. nih.govresearchgate.net The strategy typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net While specific studies detailing the chiral HPLC separation of this compound are not prevalent in publicly accessible literature, the separation of analogous benzamide derivatives provides a strong basis for method development.
For instance, the enantioseparation of 2-(benzylsulfinyl)benzamide derivatives has been successfully achieved using a cellulose tris(3,5-dichlorophenylcarbamate) based CSP. nih.gov This suggests that polysaccharide-based chiral stationary phases, such as those from the Chiralpak® series, would be a suitable starting point for developing a separation method for N-(2-hydroxypropyl)benzamide enantiomers. nih.govnih.gov The separation mechanism on such columns often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which would be relevant for the structure of N-(2-hydroxypropyl)benzamide. sigmaaldrich.com
The general approach to developing a chiral HPLC method would involve screening various polysaccharide-based columns (e.g., cellulose or amylose derivatives) with different mobile phases, typically mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol (B130326) or ethanol). sigmaaldrich.com The precise conditions, including the specific column, mobile phase composition, flow rate, and temperature, would need to be empirically optimized to achieve baseline separation of the (R)- and (S)-enantiomers of N-(2-hydroxypropyl)benzamide.
Table 1: Illustrative Chromatographic Conditions for Chiral Benzamide Separations
This table is based on methods used for similar compounds and represents a hypothetical starting point for the optimization of N-(2-hydroxypropyl)benzamide separation.
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Heptane/Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Kinetic Resolution via Enzyme-Catalyzed Reactions
Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For N-(2-hydroxypropyl)benzamide, which possesses a secondary alcohol group, lipase-catalyzed acylation is a highly relevant strategy.
Lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity and stability in organic solvents. nih.gov The principle involves the selective acylation of one of the enantiomers of N-(2-hydroxypropyl)benzamide. For example, the (R)-enantiomer could be selectively acylated by the lipase, leaving the (S)-enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques.
While specific research on the enzymatic resolution of N-(2-hydroxypropyl)benzamide is not documented in the available literature, studies on similar substrates, such as aryltrimethylsilyl chiral alcohols and 2-alkyl/aryl-3-hydroxypropiophenones, demonstrate the feasibility of this approach. nih.govnih.gov In these studies, lipases have shown excellent enantioselectivity (E > 200) in the transesterification of secondary alcohols. nih.gov
The reaction conditions, including the choice of lipase, acyl donor (e.g., vinyl acetate, ethyl acetate), solvent (e.g., hexane, tert-butyl methyl ether), and temperature, are critical parameters that influence both the reaction rate and the enantioselectivity. Optimization of these parameters is essential to achieve high enantiomeric excess (ee) for both the product and the remaining substrate.
Table 2: Representative Parameters for Lipase-Catalyzed Kinetic Resolution
This table illustrates typical conditions based on the resolution of analogous chiral alcohols and serves as a hypothetical guide for the resolution of N-(2-hydroxypropyl)benzamide.
| Parameter | Condition 1 | Condition 2 |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Pseudomonas cepacia Lipase (PCL) |
| Substrate | Racemic N-(2-hydroxypropyl)benzamide | Racemic N-(2-hydroxypropyl)benzamide |
| Acyl Donor | Vinyl Acetate | Ethyl Acetate |
| Solvent | Hexane | tert-Butyl methyl ether (TBME) |
| Temperature | 30 °C | 40 °C |
| Reaction Time | 24 - 48 hours | 24 - 72 hours |
This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Pharmacological and Biological Activities: Pre Clinical Investigations Non Human Models
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These non-human model studies provide initial insights into a compound's mechanism of action, potency, and selectivity.
Receptor Binding Affinity and Selectivity Profiling
Receptor binding assays are used to determine how strongly a compound binds to a specific target receptor and its selectivity for that receptor over others. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Receptor Binding Affinity Profile for (R)-N-(2-hydroxypropyl)benzamide This table is for illustrative purposes only. No public data is available for this compound.
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| Dopamine (B1211576) D2 | Data not available | Radioligand Binding |
| Serotonin 5-HT2A | Data not available | Radioligand Binding |
| Adrenergic α1 | Data not available | Radioligand Binding |
| Muscarinic M1 | Data not available | Radioligand Binding |
Enzyme Inhibition and Activation Assays
These assays measure the effect of a compound on the activity of specific enzymes. The results can indicate whether the compound acts as an inhibitor or an activator, which is crucial for understanding its potential therapeutic effects or off-target activities.
Table 2: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only. No public data is available for this compound.
| Enzyme | IC50 (µM) | Assay Method |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Data not available | Fluorometric Assay |
| Monoamine Oxidase B (MAO-B) | Data not available | Fluorometric Assay |
| Catechol-O-methyltransferase (COMT) | Data not available | HPLC-based Assay |
Modulation of Intracellular Signaling Pathways and Kinase Activity
Once a compound binds to a receptor, it can trigger a cascade of events within the cell known as intracellular signaling pathways. Assays in this category investigate how the compound affects these pathways, often by measuring the levels of second messengers (like cAMP) or the activity of protein kinases.
Cell-Based Functional Assays for Specific Biological Responses
Cell-based functional assays move beyond simple binding or enzyme activity to measure a specific biological response in a cellular context. For example, if a compound is being investigated as an antipsychotic, an assay might measure its effect on dopamine-induced cellular responses.
Gene Expression and Proteomic Analysis in Stimulated Cell Lines
To gain a broader understanding of a compound's effects, researchers can analyze its impact on gene expression and protein levels in cells. Techniques like microarrays or RNA-sequencing can reveal which genes are turned on or off in response to the compound, while proteomic methods can identify changes in the cellular protein landscape.
Interrogation of Target Engagement and Occupancy in Cellular Contexts
These advanced assays confirm that the compound is interacting with its intended target within a living cell and can quantify the extent of this interaction. This is a critical step to ensure that the observed biological effects are indeed due to the compound binding to its target.
Mechanistic Elucidation of this compound's Actions
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, research on the broader class of N-substituted benzamides has provided a strong framework for understanding its potential modes of action.
A key mechanism identified for N-substituted benzamides is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger the mitochondrial pathway of apoptosis. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9, leading to cell death. nih.gov This apoptotic induction appears to be independent of the tumor suppressor protein p53. nih.gov
In addition to inducing apoptosis, N-substituted benzamides have been observed to cause a cell cycle block at the G2/M phase. nih.gov This arrest prevents cells from proceeding through mitosis, thereby inhibiting proliferation. The relationship between this cell cycle arrest and the induction of apoptosis is an area of ongoing research. nih.gov
Furthermore, the anti-inflammatory effects of N-substituted benzamides are attributed to their ability to inhibit the NF-κB signaling pathway. nih.gov This inhibition prevents the transcription of genes encoding pro-inflammatory proteins, thereby dampening the inflammatory response.
| Proposed Mechanism of Action | Key Molecular Events | Cellular Outcome |
| Induction of Apoptosis | Release of mitochondrial cytochrome c, Activation of caspase-9 | Programmed cell death |
| Cell Cycle Arrest | Blockade at the G2/M phase | Inhibition of cell proliferation |
| Anti-inflammatory Activity | Inhibition of NF-κB activity | Reduced production of pro-inflammatory cytokines |
These mechanisms are based on studies of the broader class of N-substituted benzamides and provide a likely framework for the action of this compound.
Structure Activity Relationship Sar and Structural Modification Studies
Design Principles for Analogues of (R)-N-(2-hydroxypropyl)benzamide
The design of analogues for this compound is predicated on established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents three primary regions for modification: the aromatic benzamide (B126) ring, the N-alkyl chain, and the chiral hydroxyl group.
Key design strategies include:
Aromatic Ring Substitution: Introducing various substituents to the phenyl ring to probe electronic and steric effects on receptor binding.
N-Alkyl Chain Homologation and Functionalization: Altering the length and functional groups of the hydroxypropyl chain to explore the binding pocket's spatial and chemical requirements.
Stereochemical Investigation: Synthesizing and evaluating different stereoisomers to understand the geometric constraints of the target-ligand interaction.
Bioisosteric Replacement: Substituting key functional groups like the amide bond or the hydroxyl group with other moieties that preserve essential electronic and steric features. nih.gov
These principles guide the systematic exploration of the chemical space around the parent molecule to identify derivatives with improved biological profiles.
Impact of Aromatic Ring Substitutions on Biological Efficacy and Selectivity
Modifications to the aromatic ring of benzamide derivatives can significantly influence their biological activity. Studies on related N-substituted benzamides demonstrate that the position, size, and electronic nature of substituents are critical. For instance, in a series of N-benzoyl-2-hydroxybenzamides evaluated for antiprotozoal activity, substitutions on the N-benzoyl ring led to a wide range of potencies. nih.gov
Generally, the introduction of small, lipophilic groups can enhance cell permeability and, consequently, biological activity. However, the placement of these substituents is crucial. In some series of benzamide derivatives, ortho-substituents can force the amide group out of the plane of the aromatic ring, altering its binding conformation and potentially reducing activity. Conversely, para-substitutions are often well-tolerated and can lead to enhanced potency. acs.org The electronic effects are also significant; electron-withdrawing groups can impact the hydrogen-bonding capability of the amide NH, while electron-donating groups can alter the ring's interaction with hydrophobic pockets in the target protein. nih.gov
Table 1: Effect of Aromatic Ring Substitution on the Activity of Benzamide Analogues
| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamides | Varied substituents on the N-benzoyl ring | Significant modulation of antiprotozoal activity. | nih.gov |
| Nepenthone Derivatives | Methyl groups at ortho, meta, or para positions | Decreased binding affinity toward KOR and DOR, with preserved or enhanced MOR affinity. | acs.org |
Influence of N-Alkyl Chain Length and Functionalization on Target Interactions
The N-alkyl side chain, in this case, the 2-hydroxypropyl group, plays a pivotal role in orienting the molecule within the binding site. Altering its length or introducing different functional groups can have profound effects on biological activity.
Homologation studies, where the propyl chain is shortened to ethyl or extended to butyl, can help determine the optimal distance between the benzamide core and the terminal hydroxyl group for target engagement. N-alkylation of amides is a common strategy to modulate their physicochemical properties, such as lipophilicity and metabolic stability. researchgate.netnih.gov
Furthermore, functionalization of the alkyl chain, beyond the hydroxyl group, can introduce new interaction points. For example, adding another hydroxyl group, as in N,N-bis(2-hydroxypropyl)benzamide, would drastically change the polarity and hydrogen bonding capacity of the side chain. nih.gov The synthesis of N-substituted phenyldihydropyrazolones showed that more apolar N-substituents generally led to better activity against Trypanosoma cruzi. frontiersin.org
Role of the Chiral Hydroxyl Group in Receptor Recognition and Ligand Binding
The hydroxyl group on the chiral center of the N-(2-hydroxypropyl) chain is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket of a biological target. The precise positioning of this hydroxyl group is dictated by the stereochemistry at the C2 position of the propyl chain.
In many biologically active molecules, hydroxyl groups are essential for anchoring the ligand to the receptor. For example, in a series of opioid ligands, a hydroxyl substitution on a tetrahydronaphthalenylmethyl group resulted in excellent binding affinities, highlighting the importance of this functional group for potent receptor interaction. nih.gov The ability of N-hydroxy amides to act as strong proton donors and metal chelators can also be a factor in their biological mechanism. nih.gov
Stereochemical Contributions to the Observed Biological Activities
Chirality is a fundamental aspect of molecular recognition in biological systems, as receptors and enzymes are themselves chiral. The (R)-configuration of the hydroxyl group in this compound is likely crucial for its specific biological activity. The opposite enantiomer, (S)-N-(2-hydroxypropyl)benzamide, would present the hydroxyl group in a different spatial orientation, which may lead to a weaker interaction or binding to a different target altogether.
The profound impact of stereochemistry is well-documented for many drugs. For instance, in the case of the potent analgesic ohmefentanyl, which has three chiral centers, the different stereoisomers exhibit vast differences in analgesic potency and receptor affinity, with one isomer being thousands of times more potent than its antipode. This highlights that a specific stereochemical configuration is often required for optimal interaction with a biological target.
Investigation of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov Within the this compound scaffold, several functional groups are amenable to such modifications.
The amide bond is a common target for bioisosteric replacement to enhance metabolic stability. cambridgemedchemconsulting.com Heterocycles such as 1,2,3-triazoles, oxadiazoles, and sulfonamides have been successfully used as amide isosteres. nih.govnih.govcambridgemedchemconsulting.com For example, the replacement of an amide with a 1,2,3-triazole in a series of dopamine (B1211576) D4 receptor ligands led to improved metabolic stability while maintaining high receptor affinity. chemrxiv.org In a study on anthelmintic benzamides, replacing the amide oxygen with sulfur or selenium (to form a thioamide or selenoamide) retained biological activity, whereas other replacements like sulfonamides did not, underscoring the importance of preserving the amide geometry. nih.gov
The hydroxyl group can also be replaced by other hydrogen-bonding moieties, such as an amino group or a thiol, to probe the nature of the interaction with the receptor.
Table 2: Examples of Bioisosteric Replacements for the Amide Group in Benzamide Derivatives
| Original Group | Bioisosteric Replacement | Resulting Compound Class | Potential Advantage | Reference |
|---|---|---|---|---|
| Amide | Thioamide/Selenoamide | Thiobenzamides/Selenobenzamides | Retained nematicidal activity | nih.gov |
| Amide | 1,2,3-Triazole | Triazole-linked compounds | Improved metabolic stability | nih.govchemrxiv.org |
| Amide | 1,2,4-Oxadiazole | Oxadiazole derivatives | Improved pharmacokinetic properties | nih.gov |
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's flexibility, primarily due to rotation around the C-N bonds of the amide and the C-C bonds of the alkyl chain, means it can exist in multiple conformations. However, only a specific "bioactive" conformation is likely responsible for its interaction with a biological target.
Conformational analysis, through computational modeling or experimental techniques like NMR spectroscopy, can identify low-energy, stable conformations. researchgate.net Studies on N-hydroxy peptoids have shown that the presence of an N-hydroxy amide can strongly favor a trans conformation of the backbone. nih.gov The planarity of the amide fragment and the orientation of substituents can influence intramolecular hydrogen bonding, which in turn stabilizes certain conformations and affects properties like polarity. A deeper understanding of the preferred conformations of this compound and its analogues can rationalize observed SAR and guide the design of new, conformationally constrained derivatives with potentially higher potency and selectivity.
Computational Chemistry and Molecular Modeling of R N 2 Hydroxypropyl Benzamide
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico techniques allow for the prediction of molecular properties, the study of drug-receptor interactions, and the rational design of new chemical entities with improved efficacy and safety profiles. For the compound (R)-N-(2-hydroxypropyl)benzamide, a member of the broader benzamide (B126) class, these computational approaches offer a pathway to elucidate its potential biological activities and to guide the optimization of its structure. While specific, published computational studies on this compound are not extensively documented, the well-established methodologies used for other benzamide derivatives, particularly those targeting enzymes like histone deacetylases (HDACs), provide a clear framework for its analysis.
Pre Clinical Pharmacokinetics Pk and Metabolism Studies Non Human Species
In Vitro Metabolic Stability in Animal Hepatic Microsomes and Hepatocytes
The assessment of a compound's metabolic stability is a key initial step in preclinical development. These in vitro assays provide an early indication of a compound's likely in vivo hepatic clearance. The primary tools for these investigations are liver microsomes and hepatocytes from various preclinical species such as rats, mice, dogs, and monkeys. nih.govnih.gov
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism. nih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II metabolizing enzymes, offering a more complete picture of metabolic pathways. nih.gov
The general procedure for determining metabolic stability involves incubating the test compound at a specified concentration with either microsomes or hepatocytes in a temperature-controlled environment (typically 37°C). Samples are taken at various time points and the concentration of the parent compound is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
From the rate of disappearance of the parent compound, several key parameters can be calculated:
In vitro half-life (t½): The time required for 50% of the compound to be metabolized.
Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.
These in vitro data are then used to predict in vivo hepatic extraction ratios and oral bioavailability in animal models. nih.gov Compounds with high metabolic instability in these systems are often flagged as having a higher likelihood of rapid clearance in vivo, which may hinder the achievement of therapeutic concentrations.
Table 1: Illustrative In Vitro Metabolic Stability Data
| Species | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Dog | Hepatocytes | Data not available | Data not available |
Metabolite Identification and Profiling in Animal Biofluids and Tissues
Identifying the metabolites of a drug candidate is crucial for understanding its disposition, potential for pharmacologically active or toxic metabolites, and for elucidating the metabolic pathways involved. These studies are typically conducted in vivo by analyzing biological samples (plasma, urine, feces, and bile) from animals dosed with the compound. nih.gov
Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), are employed to detect and structurally elucidate metabolites. nih.govnih.gov
While direct metabolite profiling studies for (R)-N-(2-hydroxypropyl)benzamide are not publicly available, research on the structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid (HPABA), in rats provides valuable insights into potential metabolic pathways. nih.gov In a study where HPABA was administered to rats, a total of 13 metabolites were identified in plasma, urine, feces, and bile. nih.govresearchgate.net The observed metabolic transformations included:
Phase I Reactions:
Hydroxylation
Decarboxylation
Dehydrogenation
Phase II Reactions:
Glucuronidation
Glycine conjugation
N-acetyl conjugation
These findings suggest that this compound could undergo similar metabolic conversions, particularly hydroxylation on the aromatic ring and conjugation of the hydroxyl group.
Table 2: Potential Metabolites of this compound based on Analogous Compound Data
| Putative Metabolite | Metabolic Reaction |
|---|---|
| Hydroxylated benzamide (B126) derivative | Phase I: Aromatic hydroxylation |
| N-(2,3-dihydroxypropyl)benzamide | Phase I: Aliphatic hydroxylation |
| Benzoic acid | Phase I: N-dealkylation and oxidation |
| Glucuronide conjugate | Phase II: Glucuronidation of the hydroxyl group |
Plasma Protein Binding Characteristics in Animal Sera
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its pharmacokinetic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. qps.com Therefore, determining the plasma protein binding (PPB) in different preclinical species is essential for interpreting pharmacokinetic and pharmacodynamic data. nih.gov
Equilibrium dialysis is a common in vitro method used to determine the percentage of a drug that is bound to plasma proteins. qps.comnih.gov In this technique, a semi-permeable membrane separates a drug-containing plasma sample from a drug-free buffer solution. At equilibrium, the concentration of the free drug is the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
The extent of plasma protein binding can vary significantly between species due to differences in protein composition and structure. nih.gov For instance, a study on a related compound, 2-(2-hydroxypropanamido) benzoic acid (HPABA), revealed species-dependent enantioselective binding in rat and dog plasma. nih.gov
While specific PPB data for this compound is not available, the following table illustrates how such data would be presented.
Table 3: Illustrative Plasma Protein Binding Data
| Species | Unbound Fraction (fu) |
|---|---|
| Mouse | Data not available |
| Rat | Data not available |
| Dog | Data not available |
| Monkey | Data not available |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Pre-clinical Species
ADME studies provide a comprehensive in vivo characterization of a drug candidate's pharmacokinetic profile. These studies typically involve administering the compound to animal models (e.g., rats, dogs) and measuring its concentration over time in various biological matrices such as blood, plasma, and excreta. nih.govnih.gov
Absorption: This parameter describes the extent and rate at which the drug enters the systemic circulation following administration by a particular route (e.g., oral, intravenous).
Distribution: This refers to the reversible transfer of a drug from the bloodstream into various tissues and organs of the body.
Metabolism: As discussed in section 7.2, this involves the enzymatic conversion of the drug into its metabolites.
Excretion: This is the process by which the drug and its metabolites are removed from the body, primarily through urine and feces.
Key pharmacokinetic parameters derived from these studies include bioavailability, volume of distribution, clearance, and elimination half-life. This information is vital for selecting appropriate dose levels and regimens for further non-clinical and clinical studies.
Evaluation of Drug-Drug Interaction Potential via Cytochrome P450 Enzyme Inhibition/Induction in In Vitro Systems
Cytochrome P450 (CYP) enzymes are the most important family of enzymes involved in the metabolism of drugs. mdpi.com Therefore, it is crucial to assess whether a new drug candidate can inhibit or induce these enzymes, as this can lead to clinically significant drug-drug interactions (DDIs). nih.gov
CYP Inhibition Assays: These assays determine if a drug candidate can inhibit the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). criver.com This is typically evaluated in vitro using human liver microsomes or recombinant human CYP enzymes. xenotech.com The inhibitory potential is quantified by the IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme's activity. medinadiscovery.com
CYP Induction Assays: These studies investigate whether a drug can increase the expression of CYP enzymes. nih.gov Freshly cultured human hepatocytes are the gold standard for these assays. An increase in enzyme activity or mRNA levels of specific CYPs following treatment with the drug indicates induction potential. criver.com
The results of these in vitro DDI studies are used to predict the likelihood of a drug causing or being a victim of DDIs in a clinical setting. mdpi.com
Table 4: Illustrative In Vitro CYP450 Inhibition Data (IC50, µM)
| CYP Isoform | This compound |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
Species Differences in the Metabolism of this compound
The metabolism of a drug can vary considerably between different animal species, and between animals and humans. These differences can arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms. nih.gov
Understanding these species differences is critical for selecting the most appropriate animal model for toxicology studies and for extrapolating preclinical data to predict human pharmacokinetics. For example, if a particular metabolic pathway is prominent in humans but absent in a certain preclinical species, that species may not be a suitable model for assessing the safety of metabolites formed through that pathway.
Comparative in vitro metabolism studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, and human) are typically performed to identify the species that most closely resembles the human metabolic profile. nih.gov
Advanced Analytical Methodologies for Research and Quantification of R N 2 Hydroxypropyl Benzamide
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Biological Matrices (Animal Origin)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of small molecules like (R)-N-(2-hydroxypropyl)benzamide in complex biological matrices from animal studies. bioanalysis-zone.com Its high sensitivity, selectivity, and robustness make it the preferred method for pharmacokinetic and tissue distribution studies. bioanalysis-zone.com
Method Development and Validation: A typical LC-MS/MS method for this compound would involve:
Sample Preparation: A simple and efficient one-step protein precipitation with acetonitrile (B52724) is often sufficient for extracting the analyte and an internal standard (IS) from plasma or tissue homogenates. nih.govresearchgate.net
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte from endogenous matrix components. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous solution with 0.1% formic acid and an organic phase like methanol (B129727) or acetonitrile is frequently employed. nih.govnih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. bioanalysis-zone.com The instrument is typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov
Key Validation Parameters: Method validation is performed according to regulatory guidelines and typically includes the assessment of:
Linearity
Accuracy and Precision
Selectivity and Specificity
Matrix Effect
Extraction Recovery
Stability under various conditions (freeze-thaw, short-term, long-term) nih.gov
A well-developed and validated LC-MS/MS method can achieve a lower limit of quantification (LLOQ) in the low ng/mL range from a small plasma volume (e.g., 50-150 µL). nih.govresearchgate.net
Example LC-MS/MS Method Parameters:
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile nih.gov |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm nih.gov |
| Mobile Phase A | 0.1% Formic acid in water nih.gov |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Ionization Mode | ESI Positive nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) bioanalysis-zone.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites of this compound. Chemical derivatization is often necessary to increase the volatility and thermal stability of the analyte and its metabolites, which contain polar functional groups. jfda-online.comresearchgate.netresearchgate.net
Derivatization: Common derivatization strategies for compounds with hydroxyl and amide groups include:
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. gcms.cznih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov
Acylation: This involves the introduction of an acyl group, often using reagents like anhydrides or acyl chlorides. jfda-online.com Fluoroacyl derivatives can enhance volatility and improve detection sensitivity. jfda-online.com
Alkylation: Esterification of carboxylic acid metabolites is a common alkylation method. gcms.cz
The choice of derivatization reagent depends on the specific functional groups present in the metabolites of interest. gcms.cz
GC-MS Analysis: Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.
Example Derivatization and GC-MS Conditions:
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |
| Reaction Conditions | Methoxyamination followed by silylation at elevated temperature nih.gov |
| GC Column | Capillary column (e.g., DB-1701) researchgate.net |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
Capillary Electrophoresis (CE) for Specialized Separation and Analysis
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for chiral separations and the analysis of polar compounds. nih.gov Its advantages include low sample and solvent consumption and rapid method development. nih.gov
Chiral Separation: To separate the enantiomers of this compound from its (S)-enantiomer, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins, particularly sulfated or hydroxypropyl-substituted cyclodextrins, are commonly used chiral selectors for this purpose. scielo.org.mxnih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. nih.gov
Micellar Electrokinetic Chromatography (MEKC): For the analysis of neutral or a mixture of charged and neutral metabolites, MEKC is a valuable modification of CE. wikipedia.org In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes partition between the aqueous buffer and the micelles based on their hydrophobicity, enabling separation. wikipedia.orgnih.gov
Example CE Conditions for Chiral Separation:
| Parameter | Condition |
| Capillary | Fused silica, uncoated scielo.org.mx |
| Background Electrolyte | Phosphate or borate (B1201080) buffer scielo.org.mx |
| Chiral Selector | Sulfated β-cyclodextrin or 2-hydroxypropyl-γ-cyclodextrin scielo.org.mxchemicalpapers.com |
| Applied Voltage | 10-20 kV scielo.org.mxnih.gov |
| Detection | UV-Vis or Mass Spectrometry scielo.org.mxnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling of Biological Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in biological samples such as urine, plasma, and tissue extracts. nih.govnih.govnih.gov It provides detailed structural information, making it invaluable for identifying unknown metabolites of this compound. nih.govyoutube.com
One-Dimensional (1D) and Two-Dimensional (2D) NMR:
1D ¹H NMR: This is the most common NMR experiment for metabolomics due to its speed and the high abundance of protons. nih.govnih.gov It can be used to quantify dozens of metabolites simultaneously. nih.gov
2D NMR (e.g., ¹H-¹³C HSQC): These experiments help to resolve overlapping signals in complex 1D spectra by spreading the signals into a second dimension, facilitating the unambiguous identification of metabolites. mdpi.com
Sample Preparation and Analysis: Sample preparation for NMR is relatively straightforward, often involving minimal extraction steps and the addition of a deuterated solvent (e.g., D₂O) for the field lock and an internal standard for quantification. mdpi.com
Data Analysis: The resulting NMR spectra are complex, and their analysis often requires specialized software for spectral processing, peak identification, and quantification. youtube.com Databases of metabolite spectra are crucial for identifying compounds in the biological samples. youtube.com
Key Features of NMR in Metabolomics:
| Feature | Description |
| Non-destructive | The sample can be recovered and used for other analyses. youtube.com |
| Quantitative | Signal intensity is directly proportional to molar concentration. nih.gov |
| Structural Information | Provides detailed information about the chemical structure of metabolites. nih.gov |
| Versatility | Can analyze a wide range of biological samples, including intact tissues. nih.gov |
Immunohistochemical and Imaging Techniques for Tissue Distribution Studies in Animal Models
Visualizing the distribution of this compound and its metabolites within tissues is crucial for understanding its pharmacological effects.
Autoradiography: Whole-body autoradiography (WBA) and microautoradiography (MARG) are techniques that use radiolabeled compounds to visualize their distribution in tissues. nih.govnih.gov A radioactive isotope (e.g., ¹⁴C or ³H) is incorporated into the structure of this compound. After administration to an animal, tissue sections are exposed to a film or phosphor imaging plate to detect the radioactivity. nih.gov WBA provides an overview of the distribution throughout the entire animal, while MARG offers cellular-level resolution. nih.gov It is important to note that these techniques visualize total radioactivity, which may include the parent compound and its metabolites. nih.gov
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, allow for the label-free visualization of the spatial distribution of this compound and its metabolites directly in tissue sections. nih.gov This method provides molecular specificity, which is a significant advantage over autoradiography. nih.gov
High-Throughput Screening (HTS) Assay Development for Compound Evaluation
High-throughput screening (HTS) enables the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govnih.gov Both biochemical and cell-based assays can be developed to evaluate this compound and its derivatives. nih.gov
Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of the compound with a purified target protein, such as an enzyme or receptor. charnwooddiscovery.comdomainex.co.uk Common biochemical assay formats include:
Fluorescence Resonance Energy Transfer (FRET) nih.govdomainex.co.uk
Fluorescence Polarization (FP) charnwooddiscovery.comdomainex.co.uk
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) domainex.co.ukyoutube.com
Time-Resolved Fluorescence (TRF) charnwooddiscovery.com
These assays are often developed in 384- or 1536-well plate formats to maximize throughput. charnwooddiscovery.comdrugtargetreview.com
Cell-Based Assays: Cell-based assays measure the effect of a compound on a cellular process within a living cell. nih.govbroadinstitute.org These assays are often more physiologically relevant than biochemical assays. broadinstitute.org Reporter gene assays are a common type of cell-based HTS, where the activity of a target protein is linked to the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov
Example HTS Assay Parameters:
| Assay Type | Technology | Measurement |
| Biochemical | Fluorescence Polarization (FP) charnwooddiscovery.comdomainex.co.uk | Change in polarization of fluorescently labeled ligand binding to a target protein |
| Biochemical | AlphaScreen domainex.co.ukyoutube.com | Luminescent signal from proximity beads when a target interaction occurs |
| Cell-Based | Luciferase Reporter Assay nih.govnih.gov | Luminescent signal proportional to the expression of the reporter gene |
The development of robust and reproducible HTS assays is critical for the efficient evaluation of benzamide (B126) derivatives and the identification of lead compounds for further development. nih.govnih.govrsc.org
Potential Research Applications and Translational Perspectives Pre Clinical Focus
Role of (R)-N-(2-hydroxypropyl)benzamide as a Probe or Tool Compound in Biological Research
As a tool compound, this compound can be instrumental in elucidating the function of specific biological targets. The benzamide (B126) core is a well-established pharmacophore present in numerous biologically active molecules, suggesting its potential to interact with a variety of proteins. The hydroxyl and amide groups of the molecule serve as key functional handles that can be modified to create chemical probes. For instance, the attachment of reporter groups such as fluorescent tags or biotin (B1667282) to the (R)-2-hydroxypropyl moiety could enable the visualization and tracking of its interactions within a cellular context. Such probes are invaluable for target identification and for studying the distribution and localization of its binding partners.
Contribution to Target Validation Strategies for Novel Therapeutic Areas
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. This compound and its derivatives can contribute significantly to this process. By systematically modifying its structure and observing the corresponding changes in biological activity (Structure-Activity Relationship or SAR studies), researchers can gain insights into the specific features required for target engagement. This information is crucial for validating the therapeutic potential of the identified target. The development of potent and selective ligands based on the this compound scaffold can provide the necessary tools to probe the function of a target in disease models, thereby validating its role in the pathophysiology of a disease.
Application in the Discovery of Novel Chemical Scaffolds Based on the Benzamide Core
The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of approved drugs with diverse therapeutic applications. This compound serves as an excellent starting point for the discovery of novel chemical scaffolds. The inherent chirality of the (R)-2-hydroxypropyl group can be exploited to achieve stereospecific interactions with biological targets, a key factor in enhancing potency and reducing off-target effects. Synthetic modifications of both the aromatic ring and the side chain can lead to the generation of extensive compound libraries. These libraries can then be screened against various biological targets to identify novel hit compounds, which can be further optimized into lead candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Integration into Advanced Drug Delivery Systems Research (e.g., prodrug design)
The physicochemical properties of this compound, such as its balanced hydrophilicity and hydrophobicity, make it an interesting candidate for integration into advanced drug delivery systems. The hydroxyl group, in particular, offers a convenient point of attachment for promoieties to create prodrugs. Prodrug strategies aim to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and targeted delivery. For instance, esterification of the hydroxyl group could lead to a prodrug that is enzymatically cleaved in vivo to release the active this compound.
Furthermore, the principles of polymer-based drug delivery, as demonstrated with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can be conceptually applied. Although a different monomer, the presence of the hydroxypropyl group in this compound suggests its potential for similar conjugation strategies to create targeted drug delivery systems.
Future Research Directions and Unanswered Scientific Questions
Elucidation of Additional Biological Targets and Off-Targets in Diverse Biological Systems
A primary unanswered question is the precise molecular target(s) of (R)-n-(2-hydroxypropyl)benzamide. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govdrugbank.com For instance, various benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), T-type Ca2+ channels, carbonic anhydrase, and acetylcholinesterase, or as modulators of dopamine (B1211576) receptors and microRNA pathways. nih.govnih.govnih.govnih.govnih.gov Given this promiscuity, a comprehensive screening campaign is essential.
Future research must focus on identifying the primary therapeutic target while also characterizing potential off-target interactions, which could lead to adverse effects or polypharmacological benefits. youtube.com For example, studies on fluorinated N-benzamide enaminones identified them as potential anticonvulsants by targeting T-type Ca2+ channels. nih.gov An interdisciplinary analysis of drug structures has shown that functional groups, such as amides and secondary alcohols present in this compound, can be associated with lower rates of central nervous system (CNS) adverse reactions. nih.gov A systematic approach, utilizing techniques like affinity chromatography, chemical proteomics, and broad-panel receptor screening, will be crucial to map the interaction profile of the compound across various cell types and disease models.
Table 1: Potential Biological Targets for Benzamide Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Ion Channels | T-type Ca2+ channels | Epilepsy, Neuropathic Pain |
| Enzymes | Histone Deacetylases (HDACs) | Cancer |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy | |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors | Schizophrenia, Nausea |
| Nucleic Acids | microRNA (e.g., miR-21) | Cancer |
This table is illustrative of the diverse targets of the broader benzamide class and suggests potential avenues for investigation for this compound.
Exploration of Novel and More Efficient Asymmetric Synthetic Pathways
The chiral center in this compound is critical for its biological activity, making enantiomerically pure synthesis paramount. While classical resolution and established coupling reactions are viable, future research should pursue more innovative and efficient asymmetric synthetic strategies.
Promising avenues include the development of novel catalytic systems. For example, a modular approach for the stereoselective synthesis of chiral 1,2-diols using temporary masking groups and C(sp³)-H functionalization could be adapted for the hydroxypropyl moiety. nih.gov Furthermore, continuous flow chemistry offers a scalable and efficient alternative to batch processing, as demonstrated in the synthesis of chiral intermediates for drugs like Rolipram and Pregabalin. rsc.org The exploration of biocatalysis, using enzymes like lipases (e.g., Novozym 435) for kinetic resolution, or novel reaction media, such as chiral deep eutectic solvents (DES), could provide greener and more selective synthetic routes. rsc.orgmdpi.com A three-step sequence involving aldol (B89426)–cyclopropanation–retro-aldol reactions also presents a novel strategy for creating chiral synthons that could be applicable. rsc.org
Development of Advanced In Vitro and In Vivo Models for Enhanced Efficacy Profiling
To bridge the translational gap between preclinical findings and clinical outcomes, the development and utilization of more sophisticated disease models are imperative. Standard 2D cell cultures and conventional animal models often fail to replicate the complex microenvironment of human tissues. mdpi.com
Advanced In Vitro Models: Organ-on-a-chip (OOC) technology, particularly "Brain-on-a-Chip" platforms, offers a paradigm shift for neurological drug discovery. emulatebio.comnih.govmdpi.com These microfluidic devices can co-culture various human cell types—including neurons, astrocytes, microglia, and endothelial cells—to recreate the neurovascular unit and the blood-brain barrier (BBB). emulatebio.commdpi.com Such models allow for the study of drug efficacy, BBB penetration, and neuroinflammatory responses in a human-relevant context. emulatebio.commdpi.com Three-dimensional (3D) organoids derived from human induced pluripotent stem cells (hiPSCs) can also be used to model specific neurological disorders like Parkinson's disease and investigate the compound's effects on disease-specific pathologies. nih.goveurekalert.org
Advanced In Vivo Models: While standard models like maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures are useful for initial anticonvulsant screening, more refined in vivo models are needed. cabidigitallibrary.orgslideshare.net This includes genetic models of epilepsy and models that replicate specific aspects of neurodegenerative diseases to provide a more nuanced understanding of the compound's efficacy.
Table 2: Advanced Models for Efficacy Profiling
| Model Type | Specific Example | Application for this compound |
| In Vitro | Brain-on-a-Chip | Assess BBB penetration, neurotoxicity, and efficacy in a human neurovascular unit model. emulatebio.commdpi.com |
| Human iPSC-derived Brain Organoids | Model specific neurodegenerative or epileptic conditions to test for disease-modifying effects. nih.goveurekalert.org | |
| High-Throughput Cellular Assays | Screen for effects on specific ion channels or receptors in a cellular context. mdpi.comresearchgate.net | |
| In Vivo | Genetic Mouse Models of Epilepsy | Evaluate anticonvulsant activity in models with specific genetic mutations relevant to human epilepsy. researchgate.net |
| Kindling Models | Assess potential anti-epileptogenic effects (i.e., preventing the development of epilepsy). slideshare.net |
Integration of Multi-Omics Data to Further Delineate Mechanistic Underpinnings
To unravel the complex biological mechanisms of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the drug's impact on cellular pathways. nih.govfrontiersin.org
By treating relevant cell models (e.g., neuronal cultures, organoids) with the compound and analyzing the subsequent changes across these molecular layers, researchers can generate comprehensive maps of its mechanism of action. astrazeneca.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. astrazeneca.comyoutube.com This multi-omics data can then be integrated using bioinformatics and network pharmacology to identify key pathways and nodes affected by the compound, potentially revealing novel therapeutic targets and biomarkers of response. nih.govfrontiersin.org This approach has the potential to move beyond a "one-drug, one-target" paradigm to understand the compound's system-wide effects. frontiersin.org
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a departure from siloed research efforts. The journey of this compound from a chemical entity to a potential therapeutic will require robust collaboration among experts from diverse fields. utah.eduacs.org
Future progress will depend on building interdisciplinary teams that include:
Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop efficient synthetic routes. ku.edu
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine efficacy and mechanism of action.
Computational Scientists and Bioinformaticians: To perform molecular modeling, analyze multi-omics data, and use AI to predict drug properties and identify targets. news-medical.netalsnewstoday.comforbes.com
Clinical Researchers: To design and execute eventual human trials.
Identification of Subsequent Lead Optimization Strategies for Future Therapeutic Development Efforts
Assuming this compound demonstrates promising activity, it will serve as a lead compound for further optimization. The goal of lead optimization is to iteratively modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov
Key strategies will include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the benzamide ring, the amide linker, and the hydroxypropyl side chain—to understand which structural features are critical for activity. researchgate.netacs.orgacs.org For example, substitutions on the phenyl ring could be explored to enhance target binding affinity or modulate metabolic stability.
Structure-Based Drug Design: If the biological target is identified and its 3D structure is known, computational modeling and X-ray crystallography can be used to design modifications that improve the fit of the compound in the target's binding site. nih.gov
Improving ADMET Properties: Modifications will be aimed at optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This could involve altering lipophilicity to improve BBB penetration or blocking sites of metabolism to increase bioavailability.
Table 3: Lead Optimization Strategies for this compound
| Strategy | Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) | Synthesize analogs with substitutions on the aromatic ring and modifications to the alkyl chain. | Increased potency and selectivity; identification of key pharmacophore elements. acs.org |
| Structure-Based Design | Use computational docking and crystallography (if target structure is known) to guide modifications. | Enhanced binding affinity and rational design of more potent inhibitors. nih.gov |
| Pharmacokinetic Optimization | Modify lipophilicity, introduce fluorine atoms, or create prodrugs. | Improved oral bioavailability, metabolic stability, and CNS penetration. |
| Toxicity Reduction | Identify and remove or modify structural motifs associated with off-target effects or metabolic liabilities. | Improved safety profile. |
By systematically addressing these unanswered questions and pursuing these research directions, the scientific community can fully elucidate the potential of this compound as a lead compound for the development of novel therapeutics.
Q & A
Q. Basic Research Focus
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- NMR spectroscopy : Use of chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomeric signals.
- Polarimetry : Measures optical rotation to verify enantiomeric excess (ee).
- X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .
How do structural modifications to the benzamide moiety affect biological activity in SAR studies?
Q. Advanced Research Focus
- Hydrophobic substituents : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring enhances interactions with hydrophobic enzyme pockets, as seen in related N-benzoyl-2-hydroxybenzamide derivatives .
- Hydroxypropyl stereochemistry : The (R)-configuration improves binding affinity to targets like G-protein-coupled receptors (GPCRs) compared to the (S)-enantiomer, as inferred from structural analogs in receptor-ligand studies .
- Amide linkage rigidity : Conformational restriction via cyclopropane or propanamide modifications alters metabolic stability and target selectivity .
What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?
Q. Advanced Research Focus
- Catalyst degradation : NHC catalysts may lose activity at larger scales, requiring immobilization or continuous-flow systems.
- Purification bottlenecks : Diastereomeric byproducts from incomplete ring-opening reactions necessitate optimized chromatography or crystallization protocols.
- Solvent recovery : Polar aprotic solvents (e.g., DMF) used in phthalimide cleavage pose environmental and cost challenges, prompting exploration of greener alternatives .
Are there contradictions in reported biological activities of this compound derivatives, and how should researchers address them?
Advanced Research Focus
Discrepancies in anti-inflammatory or anticancer activity may arise from:
- Enantiomeric contamination : Even 5% (S)-enantiomer impurity can skew assay results.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect potency measurements.
- Metabolic instability : Rapid hydrolysis of the hydroxypropyl group in vivo may reduce efficacy compared to in vitro studies.
Q. Resolution strategies :
- Rigorous ee validation (≥98%) via chiral HPLC.
- Standardized assay protocols (e.g., NIH/NCATS guidelines).
- Prodrug strategies to enhance metabolic stability .
How can computational methods aid in optimizing this compound derivatives for target specificity?
Q. Advanced Research Focus
- Molecular docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock Vina.
- MD simulations : Assess ligand-receptor stability over nanosecond timescales to prioritize derivatives.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthesis .
What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
